molecular formula C5H7NOS B2495496 2-Methylpropanoyl isothiocyanate CAS No. 36717-27-8

2-Methylpropanoyl isothiocyanate

Cat. No.: B2495496
CAS No.: 36717-27-8
M. Wt: 129.18
InChI Key: KXQHWLLLJQDSFF-UHFFFAOYSA-N
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Description

2-Methylpropanoyl isothiocyanate is an organic compound with the molecular formula C5H7NOS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylpropanoyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-methylpropanoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpropanoyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpropanoyl isothiocyanate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropanoyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify the activity of enzymes by forming covalent bonds with nucleophilic amino acid residues. This modification can lead to the inhibition of enzyme activity, which is a key factor in its antimicrobial and anticancer effects. The compound also activates molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms .

Comparison with Similar Compounds

  • Phenyl isothiocyanate
  • Benzyl isothiocyanate
  • Allyl isothiocyanate
  • Sulforaphane

Comparison: 2-Methylpropanoyl isothiocyanate is unique due to its specific structural features and reactivity. Compared to phenyl isothiocyanate and benzyl isothiocyanate, it has a branched alkyl group, which can influence its reactivity and biological activity. Allyl isothiocyanate and sulforaphane are known for their strong biological activities, but this compound offers distinct advantages in synthetic applications due to its stability and ease of handling .

Properties

IUPAC Name

2-methylpropanoyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(2)5(7)6-3-8/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQHWLLLJQDSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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